molecular formula C20H19N3O4 B15083225 4-Methoxy-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide CAS No. 765911-15-7

4-Methoxy-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide

Cat. No.: B15083225
CAS No.: 765911-15-7
M. Wt: 365.4 g/mol
InChI Key: PWUAERKPLYTGAO-LPYMAVHISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with 2-(2-(2-propynyloxy)benzylidene)hydrazine to form the desired product. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-Methoxy-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development .

Properties

CAS No.

765911-15-7

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

4-methoxy-N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C20H19N3O4/c1-3-12-27-18-7-5-4-6-16(18)13-22-23-19(24)14-21-20(25)15-8-10-17(26-2)11-9-15/h1,4-11,13H,12,14H2,2H3,(H,21,25)(H,23,24)/b22-13+

InChI Key

PWUAERKPLYTGAO-LPYMAVHISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC#C

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC#C

Origin of Product

United States

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